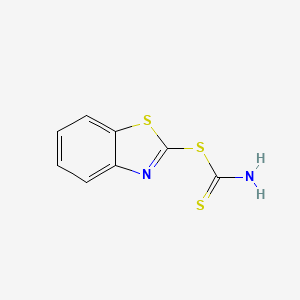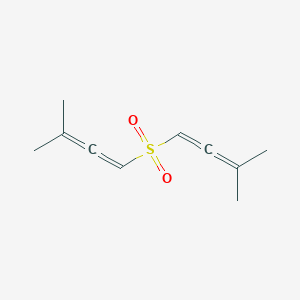
3-Methyl-1-(3-methylbuta-1,2-diene-1-sulfonyl)buta-1,2-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(3-methylbuta-1,2-diene-1-sulfonyl)buta-1,2-diene is an organic compound with a unique structure characterized by the presence of two butadiene units and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-methylbuta-1,2-diene-1-sulfonyl)buta-1,2-diene typically involves the reaction of 3-methyl-1,2-butadiene with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(3-methylbuta-1,2-diene-1-sulfonyl)buta-1,2-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-1-(3-methylbuta-1,2-diene-1-sulfonyl)buta-1,2-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(3-methylbuta-1,2-diene-1-sulfonyl)buta-1,2-diene involves its interaction with molecular targets through its reactive sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethylallene
- 1,1-Dimethylallylene
- 2-Methyl-2,3-butadiene
- 3-Methyl-1,2-butadiene
- 3,3-Dimethylallene
Propiedades
Número CAS |
52458-53-4 |
|---|---|
Fórmula molecular |
C10H14O2S |
Peso molecular |
198.28 g/mol |
InChI |
InChI=1S/C10H14O2S/c1-9(2)5-7-13(11,12)8-6-10(3)4/h7-8H,1-4H3 |
Clave InChI |
KVMVMYHPFROJNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=CS(=O)(=O)C=C=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
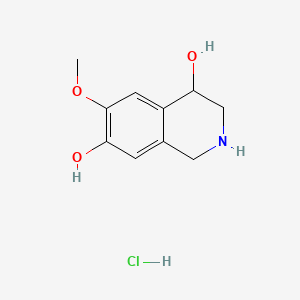
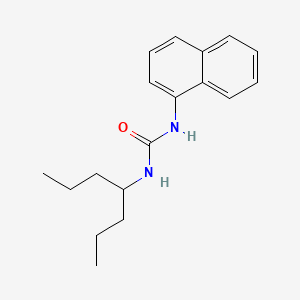
![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate](/img/structure/B14654154.png)
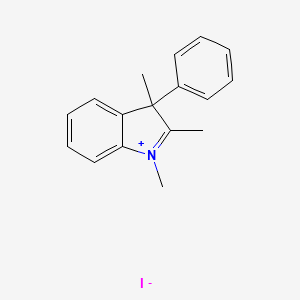
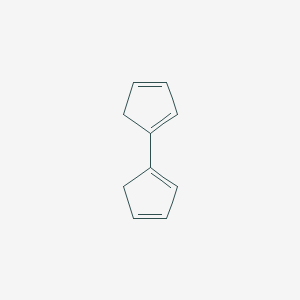
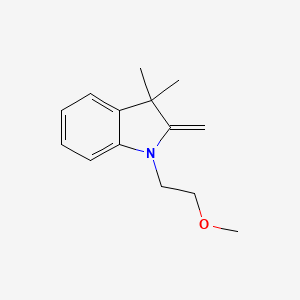
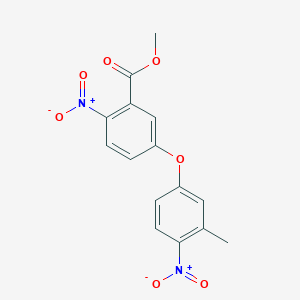
![[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene](/img/structure/B14654196.png)

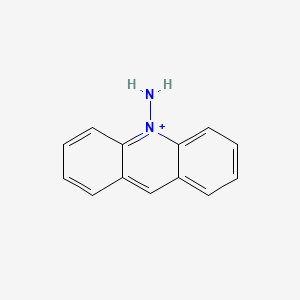
![N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14654201.png)
![9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654205.png)
